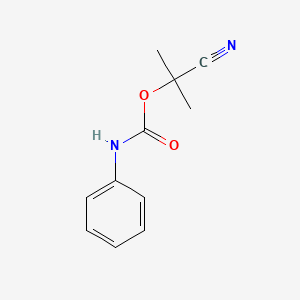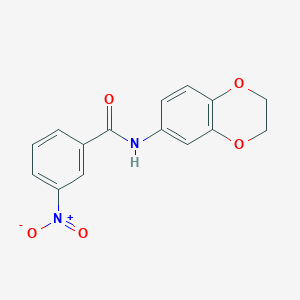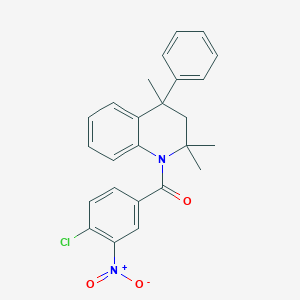![molecular formula C16H15BrO4 B5107365 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde, also known as BML-210, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of benzaldehydes and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, this compound may reduce inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. This compound has also been extensively studied, and its mechanism of action and potential therapeutic properties are well understood.
However, there are also some limitations to using this compound in lab experiments. It has been shown to have some toxicity, particularly at high doses, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde involves the reaction of 2-(2-hydroxyethoxy)-5-methoxybenzaldehyde with 4-bromophenol in the presence of a base. This reaction results in the formation of the desired compound with a yield of approximately 70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has been extensively studied for its potential therapeutic properties, particularly in the field of oncology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-15-6-7-16(12(10-15)11-18)21-9-8-20-14-4-2-13(17)3-5-14/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCISQXZYIUJXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)

![1-cyclohexyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5107389.png)
